molecular formula C20H20N2O3 B4910411 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE

Cat. No.: B4910411
M. Wt: 336.4 g/mol
InChI Key: LGWFRGAAUFCXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to an isoxazole ring. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals . This compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve temperatures around 80°C and the use of solvents like ethanol or water for recrystallization .

Industrial Production Methods

The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE has various scientific research applications:

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-4-5-10-19(13)21-20(23)16-8-6-9-17(11-16)24-12-18-14(2)22-25-15(18)3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFRGAAUFCXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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